molecular formula C3H6ClNO B7942595 O-(3-Chloroallyl)hydroxylamine

O-(3-Chloroallyl)hydroxylamine

Cat. No.: B7942595
M. Wt: 107.54 g/mol
InChI Key: XGNHRRHYGMFKAQ-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with a density of 1.155 g/cm³ and a boiling point of 209°C . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(3-Chloroallyl)hydroxylamine can be synthesized through the reaction of 3-bromo-2-chloropropene with hydroxylamine. The reaction typically involves the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dichloromethane . The reaction conditions include stirring at room temperature for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of clethodim, a herbicide. The production process involves the addition of ethanethiol and crotonaldehyde, followed by condensation and acylation reactions .

Chemical Reactions Analysis

Types of Reactions: O-(3-Chloroallyl)hydroxylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with nucleophiles to form substituted products.

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substituted Hydroxylamines: Formed through nucleophilic substitution.

    Oximes and Nitroso Compounds: Formed through oxidation.

    Amines: Formed through reduction

Scientific Research Applications

O-(3-Chloroallyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3-Chloroallyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. It can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in the synthesis of more complex compounds .

Comparison with Similar Compounds

    O-(3-Chloroallyl)hydroxylamine: A closely related compound with similar reactivity and applications.

    3-Bromo-2-chloropropene: Another halogenated allyl compound used in similar synthetic routes.

Uniqueness: this compound is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of clethodim and other agrochemicals. Its ability to undergo a variety of chemical reactions, including nucleophilic substitution and oxidation, sets it apart from other similar compounds .

Properties

IUPAC Name

O-(3-chloroprop-2-enyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNHRRHYGMFKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869285
Record name O-(3-Chloroprop-2-en-1-yl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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